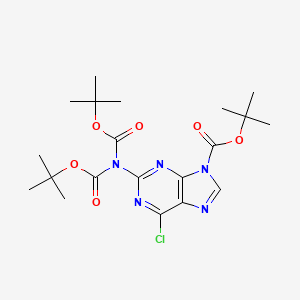

N,N,9-Tri-Boc--6-chloro-9H-purin-2-amine

Description

N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine is a purine derivative functionalized with three tert-butoxycarbonyl (Boc) protecting groups at the N2, N6, and N9 positions and a chlorine atom at the C6 position (Figure 1). The Boc groups serve to protect reactive amine sites during synthetic modifications, enhancing selectivity in multi-step reactions. This compound is structurally analogous to purine-based inhibitors and intermediates reported in kinase and acetylcholinesterase (AChE) studies . Its steric and electronic properties are distinct due to the bulky, electron-withdrawing Boc substituents, which influence solubility, stability, and reactivity compared to non-Boc-protected analogs.

Properties

Molecular Formula |

C20H28ClN5O6 |

|---|---|

Molecular Weight |

469.9 g/mol |

IUPAC Name |

tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurine-9-carboxylate |

InChI |

InChI=1S/C20H28ClN5O6/c1-18(2,3)30-15(27)25-10-22-11-12(21)23-14(24-13(11)25)26(16(28)31-19(4,5)6)17(29)32-20(7,8)9/h10H,1-9H3 |

InChI Key |

YOSCNFCQAGSLJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine typically involves the protection of the amino groups of 6-chloro-9H-purin-2-amine with tert-butoxycarbonyl (Boc) groups. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alkoxides.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like DCM or methanol is used to remove the Boc groups.

Major Products Formed

Substitution Reactions: The major products are the substituted purine derivatives where the chlorine atom is replaced by the nucleophile.

Deprotection Reactions: The major product is 6-chloro-9H-purin-2-amine with free amino groups.

Scientific Research Applications

N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. The Boc protecting groups provide stability and facilitate the compound’s entry into cells, where it can be deprotected to exert its biological effects.

Comparison with Similar Compounds

Key Structural Variations :

- N9 Substitution: Boc vs. Alkyl/Aryl Groups: The Boc group at N9 introduces steric hindrance and acid-labile protection. In contrast, compounds like 9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine () or 9-(3-chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine () feature smaller alkyl/aryl substituents, enabling higher synthetic yields (e.g., 90% for N-benzyl derivatives in ) compared to Boc-protected analogs, where yields are often lower due to purification challenges . Synthetic Methods: Boc protection typically requires deprotonation with NaH or similar bases, followed by alkylation (e.g., allyl bromide in ). Non-Boc analogs, such as 6-chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine (), utilize simpler alkylation conditions with K₂CO₃, achieving moderate yields (49%) .

Spectroscopic Characteristics

- ¹H NMR Shifts: The Boc groups induce significant upfield shifts for adjacent protons. For example, the N9-Boc group in similar compounds shields nearby CH₂ protons, appearing at δ ~4.6–4.7 ppm (cf. δ 4.68 ppm for 9-allyl-6-chloro-9H-purin-2-amine in ). Non-Boc analogs, such as N-benzyl-9-butyl-2-chloro-9H-purin-6-amine (), show aromatic protons at δ 7.2–7.5 ppm, unaffected by electron-withdrawing groups . The N2/N6 Boc groups likely deshield the purine ring, shifting C8-H downfield (cf. δ 8.19 ppm in ).

- ¹³C NMR and Mass Spectrometry: Boc carbons resonate at δ ~77–80 ppm (tert-butyl) and δ ~150–155 ppm (carbonyl), as seen in . Non-Boc analogs, such as 9-cyclopropyl-9H-purin-6-amine (), lack these peaks, simplifying spectral interpretation . HRMS data for Boc-protected compounds show [M+H]+ peaks consistent with added Boc mass (e.g., +258 g/mol for three Boc groups).

Q & A

Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?

- Methodological Answer :

Library Synthesis : Use automated parallel synthesis (e.g., Biotage Initiator+ microwave) to generate 50–100 derivatives.

Primary Screening : Test at 10 µM in a fluorescence-based kinase inhibition panel.

Hit Validation : Confirm dose-response curves (IC₅₀) and assess cytotoxicity (MTT assay).

SAR Analysis : Correlate substituent effects (e.g., Boc vs. acetyl groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.